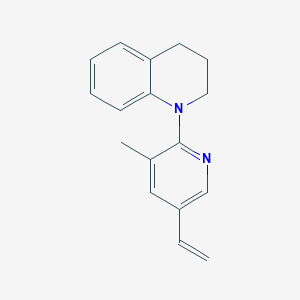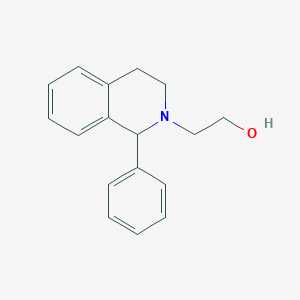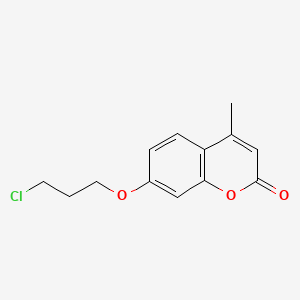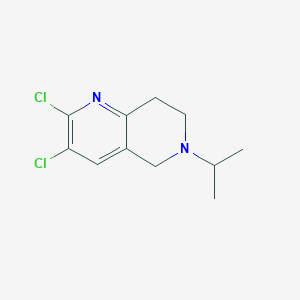
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol . This compound is characterized by the presence of a quinoline ring fused with a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves several steps. One common synthetic route includes the reaction of 3-methyl-5-vinylpyridine with a suitable quinoline derivative under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(3-Methyl-5-vinylpyridin-2-yl)indoline: This compound has a similar structure but differs in the fused ring system, which can lead to different chemical and biological properties.
1-(3-Methyl-5-vinylpyridin-2-yl)azepane: Another similar compound with a different ring structure, affecting its reactivity and applications.
Properties
Molecular Formula |
C17H18N2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18N2/c1-3-14-11-13(2)17(18-12-14)19-10-6-8-15-7-4-5-9-16(15)19/h3-5,7,9,11-12H,1,6,8,10H2,2H3 |
InChI Key |
ZOGZVDWVPLHFEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCC3=CC=CC=C32)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)



![2-(7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)acetic acid](/img/structure/B11865020.png)
![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)



![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)

![Tert-butyl 1-azaspiro[4.5]decan-8-ylcarbamate](/img/structure/B11865073.png)
![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)
